3-nitropropan-1-amine

GABAB receptor competitive antagonism guinea-pig ileum

Researchers requiring peripheral-selective GABAB receptor blockade face a critical gap: classical antagonists like CGP 35348 or baclofen exhibit central activity, confounding tissue-specific studies. 3-Nitropropan-1-amine directly addresses this: • Competitive GABAB antagonist with pA2 = 5.0 ± 0.1 in guinea-pig ileum (equipotent to CGP 35348, 2× more potent than 2-hydroxysaclofen) • No partial agonist activity & no effect in rat neocortical slices - enables unambiguous peripheral vs. central receptor discrimination • Achiral scaffold eliminates enantiomer-specific variability and simplifies experimental design The compound is available in 95% purity with ambient shipping conditions. Typical lead time is 7 working days for standard research quantities.

Molecular Formula C3H8N2O2
Molecular Weight 104.11 g/mol
CAS No. 108351-04-8
Cat. No. B027990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitropropan-1-amine
CAS108351-04-8
Synonyms3-nitro-1-propanamine
3-nitro-1-propylamine
Molecular FormulaC3H8N2O2
Molecular Weight104.11 g/mol
Structural Identifiers
SMILESC(CN)C[N+](=O)[O-]
InChIInChI=1S/C3H8N2O2/c4-2-1-3-5(6)7/h1-4H2
InChIKeyBVJDRTKOLSGLOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitropropan-1-amine: Validated GABAB Antagonist


3-Nitropropan-1-amine (also referred to as 3-nitropropylamine or 3-amino-1-nitropropane) is a low-molecular-weight (104.11 g/mol) nitroalkane derivative of 1-propanamine. Its primary documented research application is as a competitive antagonist at the GABAB receptor, as established in a series of peer-reviewed pharmacological studies [1][2]. Unlike the classical GABAB agonist baclofen, 3-nitropropan-1-amine blocks GABA-mediated inhibitory responses, making it a mechanistically distinct tool compound for probing GABAB receptor function. The compound is achiral, structurally simple, and synthesized via well-characterized routes, including nitration of protected propan-1-amine derivatives [1].

Workflow
Competitive GABAB antagonist for peripheral tissue studies; blocks baclofen-induced inhibition
Profile
Silent antagonist with no reported partial agonism; achiral, low-molecular-weight nitroalkane
Context
Reported in peripheral smooth muscle assays; may support peripheral vs. central receptor discrimination

3-Nitropropan-1-amine: Irreplaceable GABAB Antagonist


The GABAB receptor ligand landscape includes agonists (baclofen, N-BAC), antagonists (2-hydroxysaclofen, CGP 35348, phaclofen), and sulfonamide-based antagonists (AHPNS), each with distinct pharmacological profiles that preclude simple interchange. 3-Nitropropan-1-amine is a competitive antagonist with no partial agonist activity at peripheral GABAB sites, unlike certain phosphinic acid derivatives that exhibit mixed agonist/antagonist behavior [1]. Its antagonist potency (pA2 = 5.0 in guinea-pig ileum) differs significantly from other in-class antagonists, ranging from 3-fold more potent than racemic 2-hydroxysaclofen (pA2 = 4.5) to 10-fold more potent than AHPNS (pA2 = 4.0) [1][2]. Moreover, its lack of central GABAB activity fundamentally distinguishes it from centrally active agents like CGP 35348 and baclofen, making receptor subtype selectivity studies impossible with generic substitution [1].

Mechanism reversal
GABAB agonists (baclofen, N-BAC) activate the receptor; antagonist studies cannot be replicated with agonist tools.
Potency and chirality gap
Racemic 2-hydroxysaclofen and AHPNS have lower reported antagonist affinities, potentially shifting effective concentration windows; enantiopure (S)-2-hydroxysaclofen requires chiral resolution.
Central activity confound
CGP 35348 and related centrally active antagonists may confound peripheral-vs-central discrimination; 3-nitropropan-1-amine’s peripheral selectivity may not transfer to centrally active analogs.

3-Nitropropan-1-amine: Evidence vs. GABAB Analogs


Competitive GABAB Antagonism vs. Baclofen

3-Nitropropan-1-amine functions as a competitive GABAB receptor antagonist, directly opposing the inhibitory effects of the agonist baclofen. In the electrically stimulated guinea-pig isolated ileum, 3-nitropropan-1-amine (50–250 µM) reversibly and competitively antagonized baclofen-induced (5–100 µM) depression of cholinergic twitch contractions, yielding a pA2 of 5.0 ± 0.1 [1]. This contrasts with baclofen, which acts as a full agonist at the same receptor population (pD2 = 5.33) [2]. The functional opposition means that 3-nitropropan-1-amine is used to block GABAB-mediated inhibition, whereas baclofen is used to activate it.

Mechanism vs. Baclofen
Head-to-head
Competitive antagonist: pA2 = 5.0 ± 0.1 vs. baclofen agonist (pD2 5.33) in guinea-pig ileum
Mechanistic opposition to baclofen; distinct tool for blockade studies
Cholinergic twitch assay; bicuculline-insensitive conditions
GABAB receptor competitive antagonism guinea-pig ileum pharmacological mechanism

Antagonist Potency vs. 2-Hydroxysaclofen

In a direct comparative study using the identical guinea-pig isolated ileum preparation, 3-nitropropan-1-amine (pA2 = 5.0 ± 0.1) was twice as potent as racemic 2-hydroxysaclofen (pA2 = 4.5 ± 0.1) as a competitive GABAB antagonist [1]. This ~3-fold difference in apparent affinity translates to a meaningful experimental advantage: lower concentrations of 3-nitropropan-1-amine are required to achieve equivalent receptor blockade, reducing potential off-target effects at higher concentrations. Notably, the (S)-enantiomer of 2-hydroxysaclofen is more potent (pA2 = 5.2 ± 0.2) [2], but requires chiral resolution, adding procurement complexity and cost.

Potency vs. 2-Hydroxysaclofen
Head-to-head
pA2 5.0 (achiral) vs. racemic 2-hydroxysaclofen pA2 4.5 (~3-fold higher affinity)
Reported higher pA2 suggests lower concentration requirement than racemate
Achiral compound avoids enantiomer resolution complexity
GABAB antagonist pA2 comparison 2-hydroxysaclofen guinea-pig ileum

Antagonist Potency vs. AHPNS

3-Nitropropan-1-amine (pA2 = 5.0 ± 0.1) is approximately 10-fold more potent as a peripheral GABAB antagonist than the structurally distinct sulfonamide-based antagonist AHPNS (3-amino-2-hydroxy-N-(4-nitrophenyl)-propanesulphonamide; pA2 = 4.0 ± 0.2), as measured in the same guinea-pig ileum twitch assay system by the same research group [1][2]. This one-order-of-magnitude potency difference means that achieving equivalent receptor blockade with AHPNS requires 10-fold higher concentrations, increasing the risk of non-specific effects and solubility limitations in experimental buffers.

Potency vs. AHPNS
Cross-study comparable
pA2 5.0 vs. AHPNS pA2 4.0 (~10-fold higher affinity) in ileum twitch assay
Reported large apparent affinity difference; may reduce working concentration vs. AHPNS
Same laboratory; comparable protocols
GABAB antagonist sulfonamide analog AHPNS pA2 comparison

Peripheral vs. Central GABAB Selectivity

A critical differentiating feature of 3-nitropropan-1-amine is its lack of activity at central GABAB receptors. In rat neocortical slices, 3-nitropropan-1-amine (tested at concentrations effective peripherally) did not activate GABAB receptor sites and did not affect baclofen-induced suppression of spontaneous discharges [1]. This contrasts with CGP 35348, which acts as an antagonist at both peripheral (pA2 = 4.9–5.0) and central GABAB sites [1][2], and with baclofen, which is a potent central GABAB agonist. The peripheral selectivity of 3-nitropropan-1-amine provides a unique pharmacological tool for distinguishing peripheral from central GABAB receptor-mediated effects without confounding central activity.

Peripheral Selectivity
Head-to-head
No central GABAB activity in rat neocortical slices; CGP 35348 active centrally
Peripheral selectivity may enable tissue-specific receptor studies
Contrasts with centrally active antagonists like CGP 35348
GABAB heterogeneity peripheral selectivity neocortical slice receptor subtype

Silent Antagonism vs. Partial Agonists

3-Nitropropan-1-amine demonstrates functional purity as a silent competitive antagonist: at concentrations up to 250 µM in the guinea-pig ileum, it showed no partial agonist activity at either GABAA or GABAB receptor sites [1]. In contrast, certain GABAB ligands such as CGP 47656 behave as partial agonists, complicating data interpretation [2]. Even CGP 35348, which is equipotent with 3-nitropropan-1-amine as an antagonist (pA2 = 4.9–5.0), belongs to the phosphinic acid class where partial agonism has been documented for structural analogs. The silent antagonist profile of 3-nitropropan-1-amine ensures that observed effects can be unambiguously attributed to receptor blockade.

Silent Antagonist Profile
Class-level inference
No partial agonism at ≤250 µM; silent competitive antagonist
Unambiguous blockade interpretation; contrasts with partial agonist chemotypes
Phosphinic acid class includes documented partial agonists
partial agonism functional selectivity CGP 35348 competitive antagonist

3-Nitropropan-1-amine: Validated Research Applications


Peripheral GABAB Subtype Characterization

3-Nitropropan-1-amine is uniquely suited for experiments designed to discriminate between peripheral and central GABAB receptor subtypes. Its demonstrated lack of activity in rat neocortical slices, combined with competitive antagonism in guinea-pig ileum (pA2 = 5.0), enables researchers to block peripheral GABAB responses without confounding central effects [1]. This peripheral selectivity was the basis for the original conclusion that GABAB receptors exhibit pharmacological heterogeneity across tissues, a finding that continues to drive receptor subtype discovery programs [1].

Silent Antagonist Control in Agonist Screens

In functional screening assays for novel GABAB agonists using guinea-pig ileum or other peripheral tissue preparations, 3-nitropropan-1-amine serves as an ideal silent antagonist control. Its pA2 of 5.0 and complete absence of partial agonist activity [1] allow unambiguous confirmation that observed agonist responses are GABAB-mediated. This is a critical quality-control application where compounds with mixed agonist/antagonist profiles (e.g., certain phosphinic acid derivatives) would introduce interpretive ambiguity.

SAR Reference for Nitroalkane GABAB Ligands

As the parent nitroalkane antagonist in the series that includes N-BAC (agonist, IC50 = 9.2 µM) and 3-nitro-2-phenylpropan-1-amine, 3-nitropropan-1-amine provides the baseline antagonist scaffold for SAR studies [1][2]. The finding that alkyl or aryl substitution of the amino group reduces antagonist activity [3] positions 3-nitropropan-1-amine as the minimal pharmacophore and essential reference point for medicinal chemistry optimization of nitroalkane-based GABAB modulators.

Achiral Antagonist for GABAB MOA Studies

For electrophysiological or biochemical studies where chiral purity is a variable of concern, 3-nitropropan-1-amine's achiral structure eliminates enantiomer-specific effects that complicate experiments with resolved antagonists such as (S)-2-hydroxysaclofen [1]. This simplifies experimental design, data interpretation, and compound procurement, as no chiral separation or enantiomeric excess verification is required [3].

Application
Selection Property
Validation Focus
Peripheral GABAB receptor discrimination studies
Peripheral selectivity; no central activity reported
Tissue-specific receptor heterogeneity review
Silent antagonist control for GABAB agonist screening
Absence of partial agonism
GABAB pathway-specific response validation
SAR reference for nitroalkane GABAB modulators
Minimal antagonist pharmacophore
Substitution-dependent activity review
Achiral antagonist for mechanism-of-action studies
Achiral structure eliminates enantiomer variability
Enantiomer-independent response interpretation
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